molecular formula C15H24ClN5O B2512151 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea CAS No. 2248830-50-2

1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea

Número de catálogo: B2512151
Número CAS: 2248830-50-2
Peso molecular: 325.84
Clave InChI: FJWNGRDYRFOHMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). CP-673451 is a potent inhibitor of VEGFR-2 and has shown promising results in preclinical studies for the treatment of cancer.

Mecanismo De Acción

1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea inhibits VEGFR-2 by binding to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways that are critical for angiogenesis and tumor growth. Inhibition of VEGFR-2 also leads to the induction of apoptosis in tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on tumor growth and angiogenesis. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis in various types of cancer. Additionally, this compound has been shown to reduce the number of blood vessels in tumors, which can lead to decreased tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea for lab experiments include its potency and specificity for VEGFR-2 inhibition. This compound has been shown to have a high affinity for VEGFR-2, which makes it an effective inhibitor of angiogenesis and tumor growth. The limitations of this compound for lab experiments include its potential toxicity and the need for further studies to identify potential side effects.

Direcciones Futuras

There are several future directions for the study of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea. One potential direction is the development of combination therapies that include this compound and other targeted therapies. Another direction is the investigation of this compound for the treatment of other diseases that involve angiogenesis, such as diabetic retinopathy and macular degeneration. Finally, further studies are needed to identify potential side effects and toxicity of this compound in humans.

Métodos De Síntesis

The synthesis of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea involves the reaction of 3-chloropyrazine-2-carboxylic acid with 4-methylpiperidine and 1-(tert-butoxycarbonyl)-3-aminomethylpyrrolidine to form the intermediate 1-(3-chloropyrazin-2-yl)methyl-4-methylpiperidine-1-carboxylate. This intermediate is then reacted with 2-bromo-N-(2-hydroxypropyl)acetamide to form this compound.

Aplicaciones Científicas De Investigación

1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been extensively studied for its potential use in cancer therapy. The inhibition of VEGFR-2 by this compound leads to a reduction in angiogenesis, which is a critical process for tumor growth and metastasis. Preclinical studies have shown that this compound can inhibit the growth of various types of cancer, including breast, lung, and prostate cancer.

Propiedades

IUPAC Name

1-[(3-chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN5O/c1-11-3-7-21(8-4-11)12(2)9-19-15(22)20-10-13-14(16)18-6-5-17-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNGRDYRFOHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)CNC(=O)NCC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.